molecular formula C18H19N5O B2953411 3,5-dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921165-60-8

3,5-dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2953411
CAS No.: 921165-60-8
M. Wt: 321.384
InChI Key: IZPWCSYKMIFGHR-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is an organic compound characterized by the presence of a benzamide core, dimethyl substitutions, a tetrazole ring, and a tolyl group. This complex structure makes it a subject of interest in various fields, including medicinal chemistry and material science.

Scientific Research Applications

Chemistry: In chemistry, the compound is studied for its reactivity and potential as a building block for more complex molecules. Its tetrazole ring is particularly interesting for coordination chemistry and the development of new materials.

Biology and Medicine: In biological contexts, derivatives of 3,5-dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide are explored for their potential as therapeutic agents. The tetrazole moiety is known to mimic carboxylic acids, making it valuable in drug design.

Industry: Industrial applications may include the development of new polymers or as intermediates in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multistep organic reactions. A common method begins with the nitration of 3,5-dimethylbenzoic acid, followed by amide formation through an amination reaction. The final step involves coupling the resulting amide with a tetrazole derivative under controlled conditions, often requiring specific catalysts or reagents to ensure high yields and purity.

Industrial Production Methods: Industrial synthesis of this compound leverages large-scale reaction vessels and optimized conditions to maximize efficiency and output. Automated processes ensure consistency and adherence to safety protocols, given the hazardous nature of some reagents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: The compound reacts with oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and undergoes substitution reactions in the presence of halogens or other electrophiles.

Major Products Formed: From these reactions, various derivatives can be obtained, including hydroxylated, halogenated, and alkylated products

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can engage in hydrogen bonding and other interactions, influencing biological pathways and potentially inhibiting or activating specific targets.

Comparison with Similar Compounds

When compared to similar compounds, such as benzamides with different substituents or tetrazole-containing molecules, 3,5-dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide stands out due to its specific structural features. This uniqueness can influence its reactivity, binding properties, and overall utility in various applications.

Similar Compounds: Other similar compounds include 3,5-dimethylbenzoic acid derivatives, N-tetrazole substituted benzamides, and other p-tolyl containing molecules, each with distinct yet related properties.

Overall, the compound's multifaceted nature makes it an intriguing subject for continued research and application across diverse scientific disciplines.

Properties

IUPAC Name

3,5-dimethyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-12-4-6-16(7-5-12)23-17(20-21-22-23)11-19-18(24)15-9-13(2)8-14(3)10-15/h4-10H,11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPWCSYKMIFGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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